N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide
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Overview
Description
N’~1~,N’~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide is a synthetic compound known for its antioxidant properties. It is primarily used in various industrial applications, including the stabilization of polymers. This compound is characterized by its high thermal stability and non-discoloring properties, making it an essential additive in the production of materials that require long-term durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide typically involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with ethanedihydrazide under controlled conditions. The reaction is carried out in an organic solvent, such as tetrahydrofuran, at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various quinones and hydroquinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
N’~1~,N’~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and other materials that require stabilization against thermal and oxidative degradation
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include various reactive species, and the pathways involved are primarily those related to oxidative stress and free radical neutralization .
Comparison with Similar Compounds
Similar Compounds
Irganox 1098: Another antioxidant used for stabilizing polymers, known for its thermal stability and non-discoloring properties.
Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: A similar compound used as an antioxidant in various industrial applications.
Uniqueness
N’~1~,N’~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide is unique due to its specific molecular structure, which provides enhanced thermal stability and antioxidant properties compared to other similar compounds. Its ability to prevent discoloration and degradation over extended periods makes it particularly valuable in industrial applications .
Properties
Molecular Formula |
C36H54N4O6 |
---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
1-N',2-N'-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide |
InChI |
InChI=1S/C36H54N4O6/c1-33(2,3)23-17-21(18-24(29(23)43)34(4,5)6)13-15-27(41)37-39-31(45)32(46)40-38-28(42)16-14-22-19-25(35(7,8)9)30(44)26(20-22)36(10,11)12/h17-20,43-44H,13-16H2,1-12H3,(H,37,41)(H,38,42)(H,39,45)(H,40,46) |
InChI Key |
NTHPKCLPEFCHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)C(=O)NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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